5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine
Overview
Description
Synthesis Analysis
A methodology for the synthesis of novel 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines was developed. This compound’s utility in creating highly polar piperazine N-oxides, which required chromatographic purification for pure products, was demonstrated.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various methods such as X-ray single crystal diffraction and molecular dynamics simulations .Chemical Reactions Analysis
This compound has been prepared in an effort to discover new PI3Kα-selective inhibitors . Intensive structure-activity relationship (SAR) and structure-pharmacokinetic relationship (SPR) studies on this new series led to the discovery of a potent and highly selective PI3Kα inhibitor .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various methods such as molecular dynamics simulations .Scientific Research Applications
Synthesis and Structural Applications
This compound is involved in the synthesis of various heterocyclic compounds. For instance, it plays a role in the synthesis of novel pyrimidine derivatives, which are essential in developing new chemical structures for biological and pharmaceutical applications. These derivatives include morpholine, piperazines, and pyrazole compounds (Ho & Suen, 2013). Additionally, novel benzodifuranyl, 1,3,5-triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents have been synthesized using related compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiproliferative Activities
Compounds with structural similarities to the one have shown promising antiproliferative activity against various human cancer cell lines. For instance, certain derivatives have been synthesized and evaluated for their effects on different cancer cell lines, demonstrating potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012). Similarly, a series of novel 2-arylidenaminobenzimidazole derivatives have been synthesized and tested against human leukemia and breast and lung cancer cells, identifying compounds with significant activity (Nowicka, Liszkiewicz, Nawrocka, Wietrzyk, & Sadowska, 2015).
Antimicrobial Applications
Some new 1,2,4-triazole derivatives synthesized from compounds structurally similar to the one have been evaluated for their antimicrobial activities, showing good to moderate activities against various test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Additional Applications
- Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds have been explored, demonstrating the potential for modifying the piperazine group to retain potency while preventing metabolism (Rawal, Jones, Payne, & Gardner, 2008).
- Another study on insulin-like growth factor-1 receptor kinase inhibitors involved the synthesis of compounds with structural similarities, aiming to modulate CYP3A4 inhibition and improve solubility while maintaining potent inhibitory activity (Velaparthi, Saulnier, Wittman, Liu, Frennesson, Zimmermann, Carboni, Gottardis, Li, Greer, Clarke, Yang, Menard, Lee, Trainor, & Vyas, 2010).
properties
IUPAC Name |
5-[2-[(4-methylsulfonylpiperazin-1-yl)methyl]-8-morpholin-4-ylimidazo[1,2-a]pyrazin-6-yl]pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N9O3S/c1-33(30,31)29-4-2-26(3-5-29)12-16-13-28-14-17(15-10-22-20(21)23-11-15)25-19(18(28)24-16)27-6-8-32-9-7-27/h10-11,13-14H,2-9,12H2,1H3,(H2,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKDVDMWRKFZRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CN3C=C(N=C(C3=N2)N4CCOCC4)C5=CN=C(N=C5)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N9O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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